6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
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Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the use of ynamides in cyclization reactions to construct diverse molecular frameworks. For example, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles has been developed to access highly functionalized 4-aminoimidazoles, indicating the versatility of ynamides in synthesizing complex amines and amides (Xu et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of complex molecules like "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" involves computational studies to predict binding poses and interactions with target proteins. For example, a computational study on a similarly complex molecule revealed its potential role in regulating blood glucose levels, underscoring the importance of structure in biological function (Muthusamy & Krishnasamy, 2016).
Chemical Reactions and Properties
The chemical properties of "6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide" are likely influenced by its functional groups, similar to how the reactivity of aminomethylphthalhydrazide as a derivatization reagent for 5-hydroxyindoles demonstrates the role of amino and hydrazide groups in chemiluminescence reactions (Ishida et al., 1997).
Scientific Research Applications
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Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize a variety of indole derivatives and test them for these activities .
- Results : The results vary depending on the specific derivative and the biological activity being tested .
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[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate
- Field : Biochemistry
- Application : This compound is a type of tannin and has astringent properties .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : As an astringent, this compound causes the contraction of body tissues, typically used to reduce bleeding from minor abrasions .
properties
IUPAC Name |
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLTLMGXYGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400920 |
Source
|
Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
CAS RN |
38822-56-9 |
Source
|
Record name | 6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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